
8-Methyl-9-phenyl-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-9-phenyl-9H-purine is a heterocyclic aromatic organic compound. It is a derivative of purine, which is a fundamental motif in DNA and RNA nucleic acids. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
The synthesis of 8-Methyl-9-phenyl-9H-purine can be achieved through several synthetic routes. One common method involves the reaction of pyrimidines, primary alcohols, and N,N-dimethylamides under basic conditions. This one-pot synthetic pathway is controlled by amide sizes and has been used to prepare a library of poly-substituted purines . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
8-Methyl-9-phenyl-9H-purine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups onto the purine ring .
Aplicaciones Científicas De Investigación
8-Methyl-9-phenyl-9H-purine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer properties. For instance, purine derivatives have shown antiproliferative activity against leukemia cell lines . Additionally, this compound can be used in the development of kinase inhibitors, which are important in cancer therapy . In the industry, it may be used in the synthesis of pharmaceuticals and other biologically active compounds .
Mecanismo De Acción
The mechanism of action of 8-Methyl-9-phenyl-9H-purine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, such as DAPK-1, which plays a role in apoptotic cell death . By inhibiting these kinases, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. The exact molecular pathways involved may vary depending on the specific biological context and the presence of other interacting molecules .
Comparación Con Compuestos Similares
8-Methyl-9-phenyl-9H-purine can be compared with other similar compounds, such as 2,9-Dimethyl-8-phenyl-9H-purine and 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine . These compounds share a similar purine core structure but differ in their substituents, which can significantly affect their biological activities and chemical properties. For instance, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine has shown higher antiproliferative activity against certain cancer cell lines compared to this compound
Propiedades
Número CAS |
70538-59-9 |
|---|---|
Fórmula molecular |
C12H10N4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
8-methyl-9-phenylpurine |
InChI |
InChI=1S/C12H10N4/c1-9-15-11-7-13-8-14-12(11)16(9)10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
JIVYLSGHLLDMOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CN=CN=C2N1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


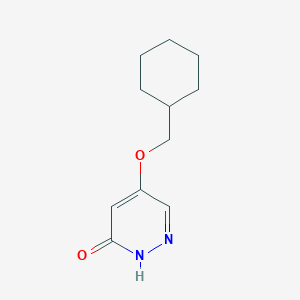
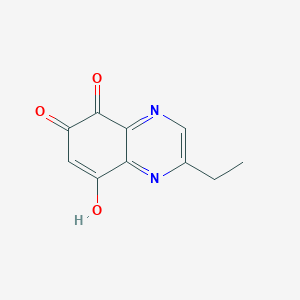

![1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11894287.png)

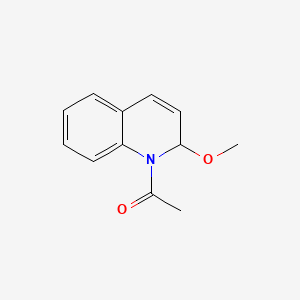
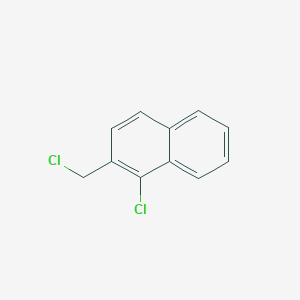
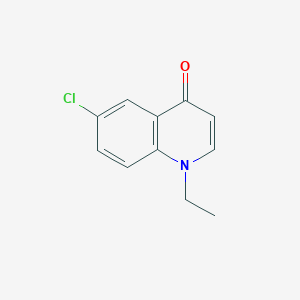
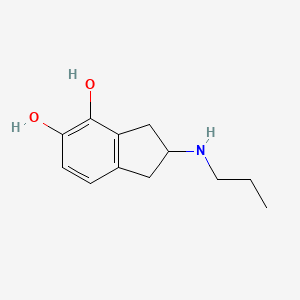


![5-Bromo-6-methylpyrazolo[1,5-a]pyridine](/img/structure/B11894349.png)

![1-Methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11894363.png)
